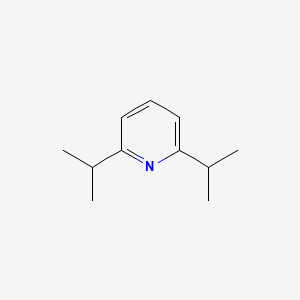
2,6-Diisopropylpyridine
Overview
Description
2,6-Diisopropylpyridine is an organic compound with the molecular formula C11H17N. It is a derivative of pyridine, where two isopropyl groups are substituted at the 2 and 6 positions of the pyridine ring. This compound is known for its steric hindrance, which makes it a useful ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diisopropylpyridine can be synthesized through several methods. One common method involves the alkylation of pyridine with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diisopropylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring acts as an electron-withdrawing group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
2,6-Diisopropylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a base in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diisopropylpyridine involves its ability to act as a sterically hindered base. This property allows it to selectively deprotonate certain substrates while avoiding unwanted side reactions. The molecular targets and pathways involved depend on the specific application, such as its role in catalysis or as a ligand in metal complexes .
Comparison with Similar Compounds
2,6-Diethylpyridine: Similar in structure but with ethyl groups instead of isopropyl groups.
2,6-Dimethylpyridine: Contains methyl groups at the 2 and 6 positions.
2,6-Di-tert-butylpyridine: Features tert-butyl groups, providing even greater steric hindrance.
Uniqueness: 2,6-Diisopropylpyridine is unique due to its balance of steric hindrance and reactivity. The isopropyl groups provide sufficient bulk to prevent unwanted side reactions while still allowing the compound to participate in various chemical processes .
Properties
IUPAC Name |
2,6-di(propan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)10-6-5-7-11(12-10)9(3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMMVPZBLJZNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218466 | |
| Record name | 2,6-Diisopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6832-21-9 | |
| Record name | 2,6-Diisopropylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006832219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diisopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions "steric inhibition of solvation" specifically for 2,6-di-tert-butylpyridine and 2,6-diisopropylpyridine in water. Can you elaborate on what this means and how it affects the basicity of this compound?
A1: Steric hindrance, in simple terms, refers to the repulsion between molecules due to the amount of space they occupy. In the context of solvation, bulky substituents like isopropyl groups in this compound make it difficult for water molecules to approach and surround the nitrogen atom which is the basic center. This hindered interaction reduces the stabilizing effect of solvation on the protonated form of the molecule. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1360193.png)

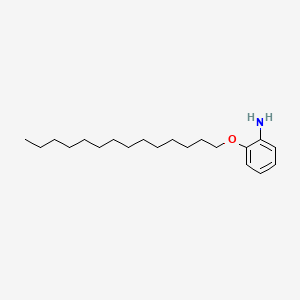
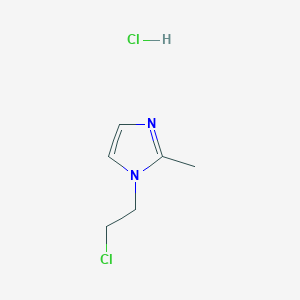


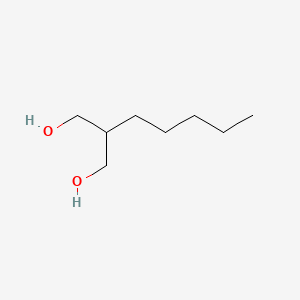
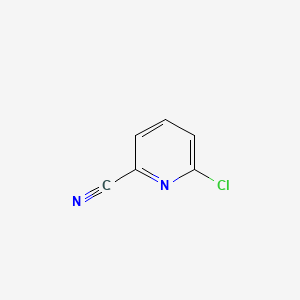
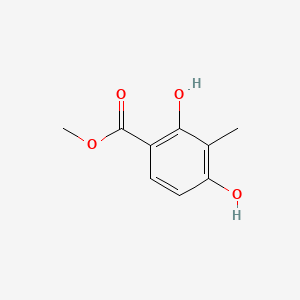

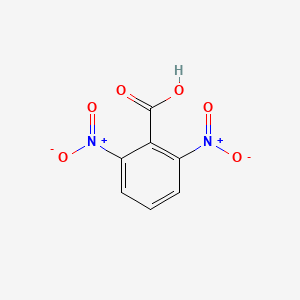

![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)

